D-Kynurenine

Descripción

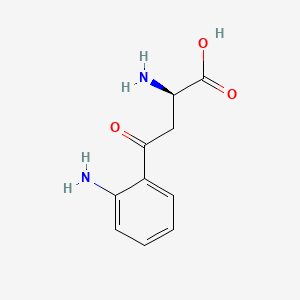

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPSJZOEDVAXAB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)C[C@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360767 | |

| Record name | D-Kynurenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13441-51-5 | |

| Record name | D-Kynurenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13441-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynurenine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013441515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Kynurenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KYNURENINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK8PQD0WC5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Endogenous Sources and Synthesis of D-Kynurenine in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-kynurenine, the D-enantiomer of the tryptophan metabolite L-kynurenine, has emerged as a significant precursor for the neuromodulator kynurenic acid (KYNA) in mammals. While present in lower concentrations than its L-isomer, this compound's distinct metabolic pathways and endogenous sources warrant detailed investigation for its potential roles in health and disease. This technical guide provides an in-depth overview of the known endogenous sources and synthesis of this compound in mammals. It details the enzymatic pathways involved, presents available quantitative data, outlines key experimental protocols for its study, and provides visual representations of the core biochemical and experimental workflows. A notable gap in the current literature is the limited availability of quantitative data on baseline endogenous this compound levels across various mammalian tissues, highlighting a critical area for future research.

Endogenous Sources of this compound

The primary endogenous source of this compound is believed to be the metabolism of D-tryptophan. Unlike L-tryptophan, which is an essential amino acid obtained from the diet, D-tryptophan is not a common dietary component for mammals. The main hypothesized source of D-tryptophan is the gut microbiota, as various microorganisms are capable of synthesizing D-amino acids.[1] D-tryptophan has been identified in human urine, supporting its presence and systemic availability in the body.[1]

Once D-tryptophan is available, it can be converted to this compound through the action of specific enzymes.

Enzymatic Synthesis of this compound

The synthesis of this compound from D-tryptophan is primarily catalyzed by D-amino acid oxidase (D-AAO). Additionally, the enzymes responsible for the conversion of L-tryptophan to L-kynurenine, namely indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), may also play a role in this compound synthesis from D-tryptophan, although their efficiency with the D-enantiomer is less characterized.

D-Amino Acid Oxidase (D-AAO)

D-AAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. It is a key enzyme in the metabolism of D-tryptophan and is directly implicated in the production of this compound.

Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO)

IDO and TDO are the rate-limiting enzymes in the kynurenine pathway of L-tryptophan metabolism. While their primary substrate is L-tryptophan, it is plausible that they exhibit some activity towards D-tryptophan, contributing to the endogenous pool of this compound.

Diagram: Biosynthesis of this compound and its Conversion to Kynurenic Acid

Caption: Biosynthesis of this compound and its metabolism to Kynurenic Acid.

Quantitative Data

A significant challenge in the study of this compound is the scarcity of quantitative data on its endogenous concentrations in mammalian tissues under normal physiological conditions. Most studies focus on the more abundant L-kynurenine. However, some data is available from studies involving the administration of D-tryptophan or this compound.

Table 1: this compound Concentrations in Rat Plasma Following D-Tryptophan Administration

| Analyte | Treatment | Time Point | Plasma Concentration (µM) | Reference |

| This compound | D-Tryptophan (100 mg/kg, i.p.) | 1 hour | ~1.5 | [2] |

| This compound | D-Tryptophan (100 mg/kg, i.p.) | 2 hours | ~2.5 | [2] |

| This compound | D-Tryptophan (100 mg/kg, i.p.) | 4 hours | ~1.8 | [2] |

Note: These values are estimations based on graphical data presented in the cited study and represent concentrations after exogenous precursor administration, not baseline endogenous levels.

Experimental Protocols

The study of this compound synthesis and metabolism requires specific and sensitive analytical methods. Below are detailed methodologies for key experiments.

Tissue Homogenization for Kynurenine Pathway Metabolite Analysis

This protocol is a general procedure for preparing tissue homogenates suitable for the analysis of kynurenine pathway metabolites, including this compound.

Materials:

-

Tissue of interest (e.g., brain, liver)

-

Ice-cold phosphate-buffered saline (PBS), pH 7.4

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Homogenizer (e.g., Dounce homogenizer, bead beater)

-

Microcentrifuge tubes

-

Refrigerated centrifuge

Procedure:

-

Excise the tissue of interest quickly and place it in ice-cold PBS to wash away excess blood.

-

Blot the tissue dry and weigh it.

-

Place the tissue in a pre-chilled microcentrifuge tube.

-

Add a volume of ice-cold lysis buffer appropriate for the tissue weight (e.g., 5-10 volumes of buffer to tissue weight).

-

Homogenize the tissue on ice until no visible tissue clumps remain. For brain tissue, a Dounce homogenizer is recommended. For tougher tissues, a bead beater may be more effective.

-

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the soluble proteins and metabolites.

-

The supernatant can be used immediately for analysis or stored at -80°C for later use.

Diagram: Experimental Workflow for this compound Analysis

Caption: General experimental workflow for the analysis of this compound from tissue samples.

Chiral HPLC-MS/MS for this compound Quantification

The accurate quantification of this compound requires a chiral separation method to distinguish it from the much more abundant L-kynurenine.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS)

-

Chiral HPLC column (e.g., a column with a cellulose- or amylose-based chiral stationary phase)

Reagents:

-

Mobile phase A: e.g., 0.1% formic acid in water

-

Mobile phase B: e.g., 0.1% formic acid in acetonitrile

-

This compound and L-Kynurenine standards

-

Stable isotope-labeled internal standard (e.g., D4-L-Kynurenine)

Procedure:

-

Sample Preparation:

-

Thaw tissue homogenate supernatant on ice.

-

To 100 µL of supernatant, add 10 µL of internal standard solution.

-

Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic Separation:

-

Equilibrate the chiral HPLC column with the initial mobile phase composition.

-

Inject the prepared sample onto the column.

-

Develop a gradient elution program to achieve baseline separation of D- and L-kynurenine. The specific gradient will depend on the column and instrumentation used and must be optimized.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Set up multiple reaction monitoring (MRM) transitions for this compound, L-kynurenine, and the internal standard. For kynurenine, the transition is typically m/z 209 -> 192.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

D-Amino Acid Oxidase (D-AAO) Activity Assay

This assay measures the activity of D-AAO, a key enzyme in this compound synthesis.

Principle: D-AAO catalyzes the oxidative deamination of a D-amino acid substrate (e.g., D-alanine) to produce an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The rate of H₂O₂ production can be measured using a coupled enzymatic reaction with horseradish peroxidase (HRP) and a suitable chromogenic or fluorogenic substrate.

Materials:

-

Tissue homogenate

-

Assay buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4

-

D-amino acid substrate (e.g., 10 mM D-alanine)

-

Horseradish peroxidase (HRP)

-

Fluorogenic substrate for HRP (e.g., Amplex Red)

-

96-well black microplate

-

Plate reader with fluorescence detection (Ex/Em ~570/585 nm)

Procedure:

-

Prepare a reaction mixture containing assay buffer, D-alanine, HRP, and Amplex Red.

-

Pipette the reaction mixture into the wells of the 96-well plate.

-

Add the tissue homogenate to initiate the reaction.

-

Immediately place the plate in the plate reader and measure the increase in fluorescence over time in kinetic mode.

-

The rate of fluorescence increase is proportional to the D-AAO activity in the sample.

-

Calculate the specific activity relative to the total protein concentration of the homogenate.

Conclusion and Future Directions

The endogenous synthesis of this compound in mammals is an emerging area of research with significant implications for neuroscience and drug development. Primarily derived from gut microbiota-produced D-tryptophan via the action of D-amino acid oxidase, this compound serves as a precursor for the neuromodulatory molecule kynurenic acid. While the enzymatic pathways for its synthesis and subsequent metabolism are being elucidated, a critical knowledge gap remains concerning the baseline physiological concentrations of this compound in various tissues. Future research should focus on developing and applying highly sensitive chiral separation techniques to accurately quantify endogenous this compound levels. This will be instrumental in understanding its physiological roles and its potential as a biomarker or therapeutic target in a range of pathological conditions.

References

- 1. Endogenous neuroprotection in chronic neurodegenerative disorders: with particular regard to the kynurenines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Changes in the plasma concentrations of this compound and kynurenic acid in rats after intraperitoneal administration of tryptophan enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indirect Modulation of NMDA Receptor Activity by D-Kynurenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effect of D-Kynurenine on N-methyl-D-aspartate (NMDA) receptor activity. Contrary to direct interaction, the primary mechanism of this compound's influence is its metabolic conversion to Kynurenic Acid (KYNA), a potent and selective antagonist of the NMDA receptor at the glycine co-agonist binding site. This guide will detail the enzymatic pathways responsible for this conversion, present quantitative data on the binding affinities and potencies of relevant ligands, and provide comprehensive experimental protocols for studying these interactions. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a clear understanding of the underlying molecular and experimental processes.

Introduction: The Kynurenine Pathway and NMDA Receptor Modulation

The kynurenine pathway is the principal metabolic route for the essential amino acid L-tryptophan in mammals. This pathway generates several neuroactive compounds that can significantly influence neuronal function, in part through their interaction with the NMDA receptor. The NMDA receptor, a crucial player in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation.

Within the kynurenine pathway, two key metabolites exert opposing effects on NMDA receptor activity:

-

Quinolinic Acid (QUIN): An agonist at the NMDA receptor's glutamate binding site, which can lead to excitotoxicity at high concentrations.

-

Kynurenic Acid (KYNA): An antagonist at the NMDA receptor's glycine co-agonist site, thereby inhibiting receptor function and offering neuroprotective effects against excitotoxicity.

This guide focuses on this compound, a stereoisomer of L-Kynurenine, and elucidates its role as a prodrug for KYNA, thereby indirectly modulating NMDA receptor activity.

The Metabolic Conversion of this compound to Kynurenic Acid

This compound itself does not exhibit direct activity at the NMDA receptor. Its biological effects are contingent upon its enzymatic conversion to KYNA. This transformation is catalyzed by two primary enzymes:

-

Kynurenine Aminotransferases (KATs): These enzymes, particularly KAT I, II, III, and IV, are responsible for the transamination of both L- and this compound to KYNA.

-

D-Amino Acid Oxidase (DAAO): This enzyme specifically acts on D-amino acids and can also contribute to the conversion of this compound to KYNA.

The relative contribution of these enzymes to KYNA production from this compound can vary depending on the tissue and cellular context.

Quantitative Analysis of Ligand Interaction with the NMDA Receptor Glycine Site

The following tables summarize the quantitative data for key ligands that interact with the NMDA receptor, providing a basis for comparative analysis.

Table 1: Antagonist Affinities and Potencies at the NMDA Receptor Glycine Site

| Compound | Parameter | Value | Species/Tissue | Assay Method | Reference |

| Kynurenic Acid (KYNA) | IC50 | ~15 µM | Rat Hippocampal Neurons | Electrophysiology (in the absence of added glycine) | [1] |

| Kynurenic Acid (KYNA) | IC50 | ~235 µM | Rat Hippocampal Neurons | Electrophysiology (in the presence of 10 µM glycine) | [1] |

| Kynurenic Acid (KYNA) | EC50 | 7.9 to 15 µM | Not Specified | Not Specified | [2] |

| 7-Chlorokynurenic Acid | IC50 | 0.56 µM | Rat Cortical Membranes | [3H]glycine binding assay | [3] |

| 5-Iodo-7-chlorokynurenic Acid | IC50 | 32 nM | Rat Cortical Membranes | [3H]glycine binding assay | [4] |

Table 2: Agonist Potencies at the NMDA Receptor Glycine Site

| Compound | Parameter | Value | Species/Tissue | Assay Method | Reference |

| D-Serine | EC50 | Not specified, but more potent than glycine | Not Specified | Not Specified | [5][6] |

| L-Homocysteic acid | EC50 | 14 µM | Not Specified | Not Specified | [7] |

Table 3: Agonist Potencies at the NMDA Receptor Glutamate Site

| Compound | Parameter | Value | Species/Tissue | Assay Method | Reference |

| Quinolinic Acid | EC50 | 228 µM (for induction of local depolarization) | Rat Cerebral Cortex | Microdialysis | [8] |

| Quinolinic Acid | EC50 | 2.3 mM | Mouse Hippocampal Neurons | Voltage Clamp | [9] |

| L-Glutamate | EC50 | 2.3 µM | Mouse Hippocampal Neurons | Voltage Clamp | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound and its metabolites on NMDA receptor activity.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure NMDA receptor-mediated currents in cultured neurons in response to the application of this compound, KYNA, and other modulators.

Materials:

-

Primary hippocampal or cortical neuron cultures.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

NMDA, glycine, D-serine, this compound, KYNA, and specific NMDA receptor antagonists (e.g., AP5).

Procedure:

-

Prepare cultured neurons on coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Approach a neuron with the patch pipette and form a gigaohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine or D-serine) via a fast-perfusion system to evoke an inward current.

-

To test the effect of this compound or KYNA, pre-apply the compound for a defined period before co-applying it with the NMDA and co-agonist.

-

Record the current responses and analyze the peak amplitude and kinetics.

-

To confirm the site of action, perform concentration-response curves for the antagonist in the presence of varying concentrations of the co-agonist.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of KYNA for the glycine binding site on the NMDA receptor.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus).

-

Homogenizer.

-

Centrifuge.

-

[3H]glycine or other suitable radioligand for the glycine site (e.g., [3H]DCKA).

-

Unlabeled KYNA, glycine, and other competing ligands.

-

Scintillation counter and vials.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Procedure:

-

Dissect and homogenize rat brain tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet several times by resuspension and centrifugation.

-

Resuspend the final membrane pellet in binding buffer to a specific protein concentration.

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of unlabeled KYNA (or other competitor) to different wells.

-

For non-specific binding, add a high concentration of unlabeled glycine.

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate at a specific temperature for a defined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

-

Analyze the data using non-linear regression to determine the Ki or IC50 value for KYNA.

Behavioral Assays

Objective: To assess the in vivo effects of this compound administration on behaviors that are modulated by NMDA receptor function, such as locomotor activity and cognitive performance.

Purpose: To evaluate general locomotor activity and anxiety-like behavior.

Procedure:

-

Habituate the animals (e.g., mice or rats) to the testing room for at least 30 minutes before the test.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

After a specific pre-treatment time, place the animal in the center of a square arena (e.g., 50x50 cm).

-

Record the animal's activity for a set duration (e.g., 10-20 minutes) using an automated tracking system.

-

Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Purpose: To assess recognition memory.

Procedure:

-

Habituation Phase: Allow the animal to explore the empty open field arena for a set period on two consecutive days.

-

Training Phase: On the third day, place two identical objects in the arena and allow the animal to explore them for a specific duration.

-

Test Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object.

-

Administer this compound or vehicle before the training or test phase, depending on the research question.

-

Record the time the animal spends exploring each object.

-

Calculate a discrimination index (e.g., [time with novel object - time with familiar object] / [total exploration time]) to assess memory.

Visualizations

Signaling Pathway

Caption: Metabolic conversion of this compound to KYNA and subsequent antagonism at the NMDA receptor glycine site.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay to determine KYNA's affinity for the NMDA receptor glycine site.

Experimental Workflow: Whole-Cell Patch-Clamp

References

- 1. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Memantine and Kynurenic Acid: Current Neuropharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-Serine differently modulates NMDA receptor function in rat CA1 hippocampal pyramidal cells and interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Quinolinic acid accumulation during neuroinflammation. Does it imply excitotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of D-Amino Acid Oxidase (D-AAO) in D-Kynurenine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-amino acid oxidase (D-AAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, including the neuromodulatory molecule D-serine. Emerging evidence has highlighted a significant, and often underappreciated, role for D-AAO in the kynurenine pathway, specifically in the metabolism of D-kynurenine. This technical guide provides an in-depth exploration of the enzymatic function of D-AAO in this compound metabolism, its physiological relevance, and its implications for neurological and psychiatric disorders. This document summarizes key quantitative data, details essential experimental protocols for studying this pathway, and provides visual representations of the core metabolic and experimental workflows.

Introduction: D-Amino Acid Oxidase and the Kynurenine Pathway

D-amino acid oxidase (D-AAO) is a peroxisomal flavoenzyme responsible for the oxidative deamination of D-amino acids, producing the corresponding α-keto acids, ammonia, and hydrogen peroxide[1][2][3]. While its role in regulating D-serine levels in the central nervous system (CNS) has been extensively studied, its activity on other D-amino acids is of growing interest.

The kynurenine pathway is the primary route for tryptophan metabolism in mammals, generating several neuroactive compounds[4][5][6]. This pathway is initiated by the conversion of L-tryptophan to L-kynurenine. However, D-tryptophan, derived from gut microbiota and dietary sources, can also enter this pathway[4][7]. D-AAO is a key enzyme in the metabolism of D-tryptophan, converting it to this compound[4][5][7]. Subsequently, D-AAO can further metabolize this compound to kynurenic acid (KYNA), a potent antagonist of N-methyl-D-aspartate (NMDA) and α7-nicotinic acetylcholine receptors[8][9][10].

Enzymatic Conversion of this compound by D-AAO

D-AAO catalyzes the oxidative deamination of this compound. This reaction involves the removal of the amino group from this compound, which then undergoes spontaneous cyclization to form KYNA[8]. This process is particularly significant in the cerebellum, where D-AAO expression is notably high[8][10].

Signaling Pathway of this compound Metabolism via D-AAO

The metabolic conversion of D-tryptophan to KYNA through the action of D-AAO can be visualized as a two-step enzymatic process.

Quantitative Data

Kinetic Parameters of D-AAO for this compound

The efficiency of D-AAO in metabolizing this compound can be described by its kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax).

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Human (recombinant) | This compound | 0.7 | Not Reported | [2] |

| Porcine Kidney | This compound | 0.148 | 5.53 | [11] |

Concentration of Kynurenine Pathway Metabolites in Human Biological Samples

The following table summarizes the reported concentrations of kynurenine and related metabolites in healthy individuals. It is important to note that these values can vary based on analytical methods, and individual physiological and pathological conditions.

| Metabolite | Matrix | Concentration Range | Reference |

| Kynurenine | Plasma | 1.82 ± 0.54 µM | [7] |

| Kynurenine | Serum | 1.96 ± 0.51 µM | [7] |

| Kynurenine | CSF | ~0.03 - 0.05 µM |

Experimental Protocols

D-Amino Acid Oxidase (D-AAO) Activity Assay using this compound

This protocol describes a fluorometric assay to determine D-AAO activity by measuring the production of fluorescent kynurenic acid (KYNA) from this compound.

Materials:

-

This compound (substrate)

-

Purified D-AAO or tissue homogenate

-

Tris-HCl buffer (200 mM, pH 8.4)

-

Flavin adenine dinucleotide (FAD) (0.1 mM)

-

Trichloroacetic acid (TCA) (50%)

-

Zinc acetate

-

Fluorometer (Excitation: ~340 nm, Emission: ~398 nm)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 100 µM this compound and 0.1 mM FAD in 200 mM Tris-HCl buffer (pH 8.4).

-

Enzyme Addition: Add the purified D-AAO enzyme or tissue homogenate to the reaction mixture to a final volume of 200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60-120 minutes).

-

Reaction Termination: Stop the reaction by adding 20 µL of 50% TCA.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated protein.

-

Fluorescence Measurement: Transfer the supernatant to a new tube, add zinc acetate to enhance KYNA fluorescence, and measure the fluorescence using a fluorometer.

-

Quantification: Determine the concentration of KYNA produced by comparing the fluorescence to a standard curve of known KYNA concentrations.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in biological samples using HPLC with UV or fluorescence detection.

Materials:

-

Biological sample (e.g., plasma, brain homogenate)

-

Acetonitrile

-

Potassium phosphate buffer (e.g., 15 mM, pH 6.4)

-

Perchloric acid or other protein precipitating agent

-

HPLC system with a C18 reverse-phase column

-

UV or fluorescence detector

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Deproteinize the sample by adding an equal volume of a protein precipitating agent (e.g., 10% perchloric acid), vortexing, and centrifuging at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of potassium phosphate buffer and an organic modifier like acetonitrile. A typical isocratic mobile phase could be 15 mM potassium phosphate (pH 6.4) with 2.7% (v/v) acetonitrile[1][3].

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection:

-

UV detection at approximately 360 nm for kynurenine.

-

Fluorescence detection can be used for enhanced sensitivity after derivatization or for naturally fluorescent metabolites like KYNA.

-

-

-

Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Identify and quantify the this compound peak based on its retention time and peak area compared to a standard curve of known this compound concentrations.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of D-AAO in this compound metabolism.

Pathophysiological Relevance

Alterations in the kynurenine pathway, including the metabolism of this compound by D-AAO, have been implicated in a range of neurological and psychiatric disorders.

-

Schizophrenia: Increased D-AAO activity has been observed in patients with schizophrenia, potentially leading to altered levels of KYNA, which could contribute to the glutamatergic hypofunction associated with the disorder.

-

Neurodegenerative Diseases: The neuroactive metabolites of the kynurenine pathway, including KYNA, are linked to the pathophysiology of diseases such as Alzheimer's and Huntington's disease[6]. The role of D-AAO in modulating KYNA levels in these conditions is an active area of research.

Conclusion

D-amino acid oxidase plays a critical and multifaceted role in the metabolism of this compound, a key intermediate in the kynurenine pathway. Its enzymatic activity directly leads to the production of the neuromodulator kynurenic acid, particularly in the brain. Understanding the kinetics, regulation, and physiological consequences of D-AAO-mediated this compound metabolism is crucial for elucidating its role in health and disease. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals aiming to investigate this important metabolic pathway and its potential as a therapeutic target. Further research is warranted to fully unravel the complexities of D-AAO's involvement in the kynurenine pathway and its implications for CNS disorders.

References

- 1. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kynurenine Metabolites in CSF and Plasma in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of D-amino acid oxidase in the production of kynurenine pathway metabolites from D-tryptophan in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Normative Data on Serum and Plasma Tryptophan and Kynurenine Concentrations from 8089 Individuals Across 120 Studies: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kynurenine Is a Cerebrospinal Fluid Biomarker for Bacterial and Viral Central Nervous System Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of the Kynurenine Pathway in Human Neurons | Journal of Neuroscience [jneurosci.org]

A Deep Dive into the CNS Roles of Kynurenine Enantiomers: D-Kynurenine vs. L-Kynurenine

An In-depth Technical Guide for Researchers and Drug Development Professionals

The kynurenine pathway, the principal metabolic route of tryptophan degradation, has emerged as a critical regulator of immune responses and neuronal function. Within this pathway, the stereoisomers of kynurenine, D-kynurenine and L-kynurenine, exhibit distinct metabolic fates and functional roles in the central nervous system (CNS). This technical guide provides a comprehensive comparison of D- and L-kynurenine, focusing on their metabolism, transport across the blood-brain barrier, and their divergent impacts on CNS function, with a particular emphasis on neuroprotection and neuromodulation.

Metabolism of D- and L-Kynurenine in the CNS: A Tale of Two Pathways

The metabolic divergence of D- and L-kynurenine in the CNS is central to their distinct physiological effects. While both can be converted to the neuroprotective metabolite kynurenic acid (KYNA), the enzymatic pathways and efficiencies differ significantly.

L-Kynurenine Metabolism: L-kynurenine, the predominant enantiomer formed from tryptophan, stands at a crucial metabolic crossroads. It can be metabolized down two primary pathways with opposing functional consequences:

-

The Neuroprotective Arm: L-kynurenine is converted to KYNA by a family of pyridoxal-5'-phosphate-dependent enzymes known as kynurenine aminotransferases (KATs).[1][2] In the brain, KAT II is the predominant enzyme responsible for this conversion.[3][4] KYNA is a potent antagonist of N-methyl-D-aspartate (NMDA) receptors and α7 nicotinic acetylcholine receptors, conferring neuroprotective effects.[5]

-

The Neurotoxic Arm: Alternatively, L-kynurenine can be hydroxylated by kynurenine-3-monooxygenase (KMO) to form 3-hydroxykynurenine (3-HK).[4] This metabolite can then be further metabolized to the excitotoxic NMDA receptor agonist, quinolinic acid (QUIN).[1][4] The balance between the KAT and KMO pathways is a critical determinant of neuronal health and is often dysregulated in neurological disorders.

This compound Metabolism: this compound metabolism in the CNS is more restricted and primarily favors the production of neuroprotective KYNA through two distinct enzymatic reactions:

-

Kynurenine Aminotransferases (KATs): Similar to the L-enantiomer, this compound can be transaminated by KATs to form KYNA. However, L-kynurenine is a far more efficient substrate for these enzymes.[6]

-

D-Amino Acid Oxidase (D-AAO): this compound is also a substrate for D-amino acid oxidase (D-AAO), an enzyme that catalyzes its oxidative deamination to also yield KYNA.[6][7][8] This pathway is particularly prominent in the cerebellum, where D-AAO is highly expressed.[7]

This metabolic bias of this compound towards the production of the neuroprotective KYNA, bypassing the neurotoxic quinolinic acid branch, forms the basis of its therapeutic potential.

Transport Across the Blood-Brain Barrier: Gaining Access to the CNS

The ability of D- and L-kynurenine to influence CNS function is contingent on their capacity to cross the blood-brain barrier (BBB).

L-Kynurenine Transport: L-kynurenine is actively transported into the brain from the periphery via the large neutral amino acid transporter (LAT1).[3][9] This transporter is responsible for the uptake of a variety of large neutral amino acids, and competition for this transporter can influence the brain levels of L-kynurenine.[9]

This compound Transport: The mechanism of this compound transport across the BBB is less well-characterized. While it is known to enter the brain, the specific transporters involved have not been fully elucidated. It is plausible that it may also utilize amino acid transport systems, albeit with potentially different affinities compared to its L-isomer.

It is important to note that downstream metabolites such as KYNA and QUIN have very limited ability to cross the BBB, meaning their CNS concentrations are primarily determined by local synthesis from their kynurenine precursors.[2][10]

Functional Roles in the CNS: A Comparative Analysis

The differential metabolism of D- and L-kynurenine within the CNS leads to a clear divergence in their functional effects, particularly concerning neuroprotection and neurotoxicity.

Neuroprotection

Both enantiomers can exert neuroprotective effects, primarily through their conversion to KYNA. However, the administration of this compound is considered a more targeted approach to elevate brain KYNA levels without the risk of concurrently increasing neurotoxic metabolites.

-

This compound: By selectively increasing the synthesis of the NMDA receptor antagonist KYNA, this compound administration has been shown to be neuroprotective in various models of neurotoxicity. Its conversion to KYNA via D-AAO offers a pathway to enhance neuroprotection, particularly in regions with high D-AAO activity like the cerebellum.[7]

-

L-Kynurenine: Systemic administration of L-kynurenine can also increase brain KYNA levels and has demonstrated neuroprotective effects in models of excitotoxicity and ischemia.[11][12][13] However, this approach carries the inherent risk of shunting L-kynurenine down the KMO pathway, leading to the production of the neurotoxic quinolinic acid.

Neuromodulation

Through their conversion to KYNA, both D- and L-kynurenine can modulate synaptic transmission and neuronal excitability. Elevated KYNA levels can dampen glutamatergic neurotransmission by blocking NMDA receptors, an effect that has implications for both physiological and pathological processes.[5]

Neurotoxicity

A critical distinction between the two enantiomers lies in their potential for neurotoxicity.

-

L-Kynurenine: The metabolic pathway of L-kynurenine includes the formation of 3-hydroxykynurenine and quinolinic acid, both of which are neurotoxic.[1][4] Quinolinic acid is an NMDA receptor agonist that can induce excitotoxicity and oxidative stress, contributing to neuronal damage in various neurological diseases.

-

This compound: The known metabolic pathways for this compound in the CNS primarily lead to the formation of the neuroprotective KYNA. This lack of a direct pathway to neurotoxic metabolites makes this compound a more attractive therapeutic candidate for neuroprotection.

Quantitative Data Summary

The following tables summarize key quantitative data comparing D- and L-kynurenine in the context of CNS function.

Table 1: Comparative Enzyme Kinetics for Kynurenic Acid (KYNA) Production

| Enzyme | Substrate | Km | Vmax | Efficiency (Vmax/Km) | Source |

| Kynurenine Aminotransferase (KAT) | L-Kynurenine | Lower (higher affinity) | Higher | High | [6] |

| This compound | Higher (lower affinity) | Lower | Low | [6] | |

| D-Amino Acid Oxidase (D-AAO) | This compound | 27.5 mM (apparent) | - | - | [14] |

| L-Kynurenine | Not a substrate | - | - | [8] |

Table 2: Concentrations of Kynurenine Pathway Metabolites in Human CSF

| Metabolite | Condition | Concentration (nM) | Source |

| L-Kynurenine | Healthy Volunteers | 28.6 ± 1.44 | [15] |

| Schizophrenia Patients | 60.7 ± 4.37 | [15] | |

| IFN-alpha-treated Patients | Significantly elevated vs. controls | [16][17] | |

| Kynurenic Acid (KYNA) | Healthy Volunteers | 1.36 ± 0.08 | [15] |

| Schizophrenia Patients | 2.03 ± 0.23 | [15] | |

| IFN-alpha-treated Patients | Significantly elevated vs. controls | [16][17] | |

| Quinolinic Acid (QUIN) | Healthy Volunteers | - | |

| IFN-alpha-treated Patients | Significantly elevated vs. controls | [16][17] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to study D- and L-kynurenine in the CNS.

Measurement of Kynurenine Pathway Metabolites in Brain Tissue using HPLC

Objective: To quantify the levels of kynurenine and its metabolites in brain tissue samples.

Methodology:

-

Tissue Homogenization:

-

Weigh frozen brain tissue samples (e.g., 20-40 mg).[18]

-

Homogenize the tissue in a suitable ice-cold buffer, often containing a protein precipitating agent like perchloric acid or acetonitrile with formic acid.[6][18] A common approach is to use a homogenizer with a specific volume of buffer per tissue weight.

-

Include internal standards for each analyte to be measured to correct for extraction efficiency and instrument variability.[6][19]

-

-

Deproteinization and Extraction:

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.

-

Collect the supernatant containing the metabolites.[6]

-

The supernatant can be directly injected into the HPLC system or further processed, for example, by evaporation and reconstitution in the mobile phase to concentrate the sample.[6]

-

-

Chromatographic Separation:

-

Utilize a reverse-phase HPLC column (e.g., C18).

-

Employ an isocratic or gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., sodium acetate, phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol), often with an acid like formic or acetic acid to improve peak shape.[16]

-

The flow rate is typically around 0.5-1.0 mL/min.

-

-

Detection:

-

For L-kynurenine and KYNA, fluorescence detection is highly sensitive and specific.[16] Excitation and emission wavelengths are set appropriately for each compound (e.g., for KYNA, Ex: 344 nm, Em: 398 nm).

-

Ultraviolet (UV) detection can also be used, particularly for kynurenine.[16]

-

For comprehensive analysis of multiple metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[6][19][20]

-

-

Quantification:

-

Generate a standard curve using known concentrations of each analyte.

-

Calculate the concentration of each metabolite in the brain tissue samples by comparing their peak areas (or area ratios to the internal standard) to the standard curve.

-

In Vivo Microdialysis for Measuring Extracellular Kynurenine and Metabolites

Objective: To measure the dynamic changes of extracellular levels of kynurenine and its metabolites in a specific brain region of a freely moving animal.

Methodology:

-

Probe Implantation:

-

Microdialysis Experiment:

-

Sample Collection:

-

Pharmacological Manipulations (Optional):

-

Sample Analysis:

-

Data Analysis:

-

Calculate the basal extracellular concentrations of the metabolites.

-

Express changes in metabolite levels as a percentage of the basal levels.

-

In Vitro Blood-Brain Barrier Model for Transport Studies

Objective: To assess the permeability of D- and L-kynurenine across the blood-brain barrier in a controlled in vitro environment.

Methodology:

-

Cell Culture:

-

Culture brain capillary endothelial cells (e.g., primary cells or cell lines like bEnd.3) on the apical side of a porous membrane insert (e.g., Transwell).[21][22]

-

Often, astrocytes or pericytes are co-cultured on the basolateral side of the membrane to induce a tighter barrier phenotype.[22]

-

Monitor the integrity of the endothelial cell monolayer by measuring the transendothelial electrical resistance (TEER).

-

-

Transport Assay:

-

Once a confluent monolayer with high TEER is established, add the test compound (D- or L-kynurenine, often radiolabeled) to the apical (luminal) chamber, which represents the blood side.

-

At various time points, collect samples from the basolateral (abluminal) chamber, representing the brain side.

-

Also, collect samples from the apical chamber to determine the initial concentration.

-

-

Quantification:

-

Measure the concentration of the test compound in the samples from both chambers using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds, HPLC, or LC-MS/MS).

-

-

Calculation of Permeability:

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of transport of the compound across the monolayer.

-

A is the surface area of the membrane.

-

C0 is the initial concentration of the compound in the apical chamber.

-

-

-

Inhibition Studies (Optional):

-

To identify the transporters involved, conduct the transport assay in the presence of known inhibitors of specific transporters (e.g., inhibitors of LAT1). A reduction in the transport of the test compound in the presence of an inhibitor suggests the involvement of that transporter.[9]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Conclusion

This compound and L-kynurenine, while structurally similar, exhibit markedly different metabolic fates and functional consequences within the central nervous system. L-kynurenine serves as a precursor to both the neuroprotective kynurenic acid and the neurotoxic quinolinic acid, placing it at a critical juncture in the balance between neuronal survival and demise. In contrast, this compound metabolism is preferentially shunted towards the production of kynurenic acid, positioning it as a potentially safer therapeutic agent for augmenting neuroprotection. A thorough understanding of the distinct properties of these enantiomers, from their enzymatic processing and transport across the blood-brain barrier to their ultimate impact on neuronal function, is paramount for the rational design of novel therapeutic strategies targeting the kynurenine pathway for a range of neurological and psychiatric disorders. Further research into the precise mechanisms of this compound transport and its comparative neuroprotective efficacy will be crucial in realizing its full therapeutic potential.

References

- 1. Kynurenine Metabolites in CSF and Plasma in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of D-amino acid oxidase in the production of kynurenine pathway metabolites from D-tryptophan in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. psychogenics.com [psychogenics.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kynurenic Acid Synthesis from this compound in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leucine competes with kynurenine for blood-to-brain transport and prevents lipopolysaccharide-induced depression-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo neuroprotective effects of peripheral kynurenine on acute neurotoxicity induced by glutamate in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetics of neutral amino acid transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CSF Concentrations of Brain Tryptophan and Kynurenines during Immune Stimulation with IFN-alpha: Relationship to CNS Immune Responses and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. A novel, robust method for quantification of multiple kynurenine pathway metabolites in the cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro model for evaluating drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroactive Potential of D-Kynurenine: A Technical Guide to its Discovery and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and characterization of the neuroactive properties of D-kynurenine. Primarily acting as a prodrug, this compound is enzymatically converted in the brain to kynurenic acid (KYNA), a potent antagonist of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine (α7nACh) receptors. This conversion, mediated by kynurenine aminotransferases (KATs) and D-amino acid oxidase (DAAO), endows this compound with significant neuroprotective and neuromodulatory effects. This document details the seminal experiments that elucidated these properties, presenting quantitative data in a structured format, outlining detailed experimental protocols, and visualizing the key signaling and metabolic pathways.

Introduction

The kynurenine pathway, the primary metabolic route of tryptophan degradation, produces a number of neuroactive compounds.[1] For years, research focused on L-tryptophan and its downstream metabolites. However, the discovery that the D-enantiomer of kynurenine also possesses significant central nervous system activity has opened new avenues for therapeutic development. This compound serves as a bioprecursor to kynurenic acid (KYNA), a well-established neuroprotective agent.[2][3] KYNA exerts its effects by antagonizing excitatory amino acid receptors, thereby reducing excitotoxicity and offering potential therapeutic benefits in a range of neurological and psychiatric disorders.[4][5] This guide will delve into the core scientific discoveries that have shaped our understanding of this compound's neuroactive role.

Core Signaling and Metabolic Pathways

The neuroactivity of this compound is indirect, relying on its conversion to the active metabolite, KYNA. This process can occur via two primary enzymatic pathways within the brain. The resulting KYNA then acts on key ionotropic receptors to modulate neuronal activity.

Metabolic Conversion of this compound to Kynurenic Acid

This compound is converted to KYNA through two main enzymatic reactions:

-

Transamination by Kynurenine Aminotransferases (KATs): This pathway involves the transfer of an amino group from this compound to an α-keto acid, a reaction catalyzed by KATs.[2]

-

Oxidative deamination by D-Amino Acid Oxidase (DAAO): This enzyme catalyzes the oxidation of D-amino acids, including this compound, leading to the formation of the corresponding α-keto acid, which then cyclizes to form KYNA.[2][3][6] The cerebellum, in particular, has been identified as a region where D-AAO plays a significant role in this conversion.[6]

Molecular Targets of Kynurenic Acid

Once formed, KYNA exerts its neuroactive effects primarily by antagonizing two major types of excitatory ionotropic receptors:

-

N-methyl-D-aspartate (NMDA) Receptors: KYNA is a potent antagonist at the glycine co-agonist site of the NMDA receptor.[2][7] By blocking this site, KYNA reduces the influx of Ca²⁺ ions that is triggered by glutamate binding, thereby mitigating excitotoxicity.

-

α7 Nicotinic Acetylcholine (α7nACh) Receptors: KYNA also acts as a non-competitive antagonist of α7nACh receptors.[2][7] This action further contributes to the modulation of excitatory neurotransmission.

Quantitative Data Summary

The following tables summarize key quantitative data from seminal studies on this compound and its active metabolite, kynurenic acid.

Table 1: In Vivo Effects of this compound Administration

| Parameter | Species | Brain Region | This compound Dose | Observation | Duration | Reference |

| Extracellular KYNA | Rat | Striatum | 100 µM (focal perfusion) | 4-fold increase | 2 hours | [2] |

| Extracellular Dopamine | Rat | Striatum | 100 µM (focal perfusion) | 36% reduction | 2 hours | [2] |

| KYNA Levels | Mouse | Plasma, Liver, Forebrain, Cerebellum | 30 mg/kg (i.p.) | Significant increase | 30 minutes | [3] |

| 3-Hydroxykynurenine Levels | Mouse | Plasma, Liver, Forebrain, Cerebellum | 30 mg/kg (i.p.) | Significant increase | 30 minutes | [3] |

Table 2: Enzyme Kinetics for this compound Metabolism

| Enzyme | Substrate | Km | Species | Reference |

| D-Amino Acid Oxidase (DAAO) | This compound | 0.7 mM | Human | [5] |

| Kynurenine Aminotransferase I (KAT I) | L-Kynurenine | 875 µM | Not Specified | [8] |

| Kynurenine Aminotransferase II (KAT II) | L-Kynurenine | 660 µM | Not Specified | [8] |

| Kynurenine Aminotransferase III (KAT III) | L-Kynurenine | 1.5 mM | Not Specified | [8] |

| Kynurenine Aminotransferase IV (KAT IV) | L-Kynurenine | 724 µM | Not Specified | [8] |

Table 3: Receptor Binding and Inhibition by Kynurenic Acid (KYNA)

| Receptor | Site | Ligand | IC50 / ID50 | Condition | Reference |

| NMDA Receptor | Glycine Site | KYNA | ~10 µM (IC50) | Not Specified | [9] |

| NMDA Receptor | Glycine Site | KYNA | ~15 µM (IC50) | No added glycine | [10] |

| NMDA Receptor | Glycine Site | KYNA | 235 µM (IC50) | In presence of 10 µM glycine | [10] |

| NMDA Receptor | Not Specified | KYNA | 70 µM (ID50) | Non-competitive inhibition | [11] |

| Kainate Receptor | Not Specified | KYNA | 500 µM (ID50) | Competitive inhibition | [11] |

| α7 Nicotinic ACh Receptor | Not Specified | KYNA | ~7 µM (IC50) | Non-competitive inhibition | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery of this compound's neuroactive properties.

In Vivo Microdialysis in Rat Striatum

This protocol is adapted from studies investigating the in vivo conversion of this compound and its effect on neurotransmitter levels.[2]

Materials:

-

Adult male Sprague-Dawley rats

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane)

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

Fraction collector

-

HPLC system with fluorescence and/or electrochemical detection

Procedure:

-

Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a microdialysis probe into the striatum using appropriate stereotaxic coordinates.

-

Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for a stabilization period (e.g., 2 hours).

-

Baseline Collection: Collect several baseline dialysate fractions (e.g., every 20 minutes) to establish basal levels of KYNA and dopamine.

-

This compound Perfusion: Switch the perfusion medium to aCSF containing this compound (e.g., 100 µM).

-

Sample Collection: Continue to collect dialysate fractions for the duration of the experiment (e.g., 2-3 hours).

-

Analysis: Analyze the collected dialysate fractions for KYNA and dopamine concentrations using HPLC with appropriate detection methods.

Kynurenine Aminotransferase (KAT) Activity Assay

This protocol is based on in vitro studies measuring the conversion of this compound to KYNA in brain tissue homogenates.[2]

Materials:

-

Rat or human brain tissue

-

Homogenization buffer (e.g., 5 mM Tris-acetate, pH 8.0, with pyridoxal-5'-phosphate and 2-mercaptoethanol)

-

Incubation buffer (e.g., 150 mM Tris-acetate, pH 7.4, with pyruvate and pyridoxal-5'-phosphate)

-

This compound solution

-

Trichloroacetic acid (TCA) for reaction termination

-

Centrifuge

-

HPLC system with fluorescence detection

Procedure:

-

Tissue Homogenization: Homogenize brain tissue in ice-cold homogenization buffer.

-

Incubation: In a microcentrifuge tube, combine the tissue homogenate with incubation buffer and this compound solution to a final desired concentration (e.g., 100 µM).

-

Reaction: Incubate the mixture at 37°C for a specified time (e.g., 2 hours).

-

Termination: Stop the reaction by adding TCA.

-

Centrifugation: Centrifuge the samples to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for KYNA concentration using HPLC with fluorescence detection.

D-Amino Acid Oxidase (DAAO) Activity Assay (Fluorimetric)

This protocol utilizes the fluorescence of the product, KYNA, to measure DAAO activity.[2]

Materials:

-

Rat brain tissue (cerebellum is a region of high DAAO activity)

-

Homogenization buffer (e.g., 200 mM Tris-HCl, pH 8.4)

-

This compound solution

-

DAAO inhibitors (e.g., kojic acid) for control experiments

-

Fluorometer

Procedure:

-

Tissue Homogenization: Homogenize brain tissue in ice-cold homogenization buffer.

-

Reaction Mixture: In a fluorometer cuvette or microplate well, combine the tissue homogenate with this compound solution.

-

Measurement: Measure the increase in fluorescence over time at the excitation and emission wavelengths for KYNA.

-

Controls: Run parallel experiments with known DAAO inhibitors to confirm the specificity of the reaction.

Conclusion

The discovery of this compound's neuroactive properties represents a significant advancement in our understanding of the kynurenine pathway's role in the central nervous system. Its ability to be locally converted to the neuroprotective agent kynurenic acid makes it an attractive candidate for therapeutic development. The experimental approaches detailed in this guide have been instrumental in elucidating the mechanisms of action of this compound and provide a foundation for future research aimed at harnessing its therapeutic potential for a variety of neurological and psychiatric conditions characterized by excitotoxicity and neuronal damage. Further investigation into the specific roles of KATs and D-AAO in different brain regions and under various pathological conditions will be crucial for the development of targeted therapies.

References

- 1. Kynurenic Acid Synthesis from this compound in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase [mdpi.com]

- 2. Fluorimetric assay for D-amino acid oxidase activity in rat brain homogenate by using this compound as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KYNURENIC ACID AND 3-HYDROXYKYNURENINE PRODUCTION FROM this compound IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic transamination of this compound generates kynurenic acid in rat and human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Evaluation and Electrophysiological Effects of Some Kynurenic Acid Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. DOPAMINE RECEPTOR ACTIVATION REVEALS A NOVEL, KYNURENATE-SENSITIVE COMPONENT OF STRIATAL NMDA NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kynurenic acid inhibits the activation of kainic and N-methyl-D-aspartic acid-sensitive ionotropic receptors by a different mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of D-Kynurenine in Neuroinflammatory Processes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The kynurenine pathway (KP), the principal metabolic route of tryptophan, is intricately linked to the pathogenesis of numerous neuroinflammatory and neurodegenerative diseases.[1][2][3] D-Kynurenine (D-KYN), a stereoisomer of the central KP metabolite L-Kynurenine, serves as a prodrug to L-Kynurenine and its downstream metabolites, thereby significantly influencing neuroinflammatory cascades. This technical guide provides a comprehensive overview of this compound's involvement in neuroinflammation, detailing the underlying molecular mechanisms, key cellular players, and experimental methodologies for its investigation. The guide is intended to be a resource for researchers and professionals in drug development seeking to understand and target the kynurenine pathway in central nervous system (CNS) disorders.

Introduction to the Kynurenine Pathway and this compound

The metabolism of the essential amino acid tryptophan is predominantly routed through the kynurenine pathway, which generates a spectrum of neuroactive compounds.[4] The initial and rate-limiting step of this pathway is the conversion of L-tryptophan to N-formyl-L-kynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[5][6] N-formyl-L-kynurenine is then rapidly converted to L-kynurenine (L-KYN). This compound can be enzymatically converted to L-Kynurenine, thus feeding into this central metabolic cascade.

The significance of the KP in neuroinflammation stems from the divergent properties of its downstream metabolites, which are produced by different cell types within the CNS.[1] The pathway bifurcates into two main branches: a neurotoxic branch, primarily active in microglia and infiltrating macrophages, and a neuroprotective branch, predominantly occurring in astrocytes.[7][8]

Cellular and Molecular Mechanisms of this compound in Neuroinflammation

This compound's influence on neuroinflammation is indirect, mediated through its conversion to L-Kynurenine and the subsequent generation of bioactive metabolites. The balance between the neurotoxic and neuroprotective arms of the kynurenine pathway is a critical determinant of neuronal fate in inflammatory conditions.

The Neurotoxic Branch: Microglial Activation and Excitotoxicity

Under pro-inflammatory conditions, often initiated by cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), the expression and activity of IDO and kynurenine-3-monooxygenase (KMO) are upregulated in microglia.[5][9][10] This shunts L-Kynurenine metabolism towards the production of 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[11]

-

3-Hydroxykynurenine (3-HK): This metabolite is a potent generator of reactive oxygen species (ROS), contributing to oxidative stress and neuronal damage.[12]

-

Quinolinic Acid (QUIN): QUIN is a selective agonist of the N-methyl-D-aspartate (NMDA) receptor.[2][13] Excessive activation of NMDA receptors by QUIN leads to excitotoxicity, characterized by an influx of Ca2+, mitochondrial dysfunction, and ultimately, neuronal apoptosis.[9][14]

Activated microglia, therefore, play a central role in driving the neurotoxic cascade of the kynurenine pathway during neuroinflammation.[14][15]

The Neuroprotective Branch: Astrocytic Production of Kynurenic Acid

In contrast to microglia, astrocytes primarily express kynurenine aminotransferases (KATs), which convert L-Kynurenine into kynurenic acid (KYNA).[1][7] Astrocytes lack KMO and thus do not produce significant amounts of 3-HK or QUIN.[5]

-

Kynurenic Acid (KYNA): KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, including the NMDA receptor (acting at the glycine co-agonist site) and the α7-nicotinic acetylcholine receptor (α7nAChR).[16][17][18] By blocking these receptors, KYNA counteracts the excitotoxic effects of QUIN and glutamate, conferring neuroprotection.[7][19] KYNA also exerts anti-inflammatory effects by inhibiting microglial activation and phagocytosis.[20]

The balance between microglial QUIN production and astrocytic KYNA synthesis is therefore a critical determinant of the net effect of KP activation on neuronal survival.

Signaling Pathways

The neuroactive metabolites of the kynurenine pathway modulate several key signaling pathways involved in neuroinflammation and neuronal function.

-

NMDA Receptor Signaling: The opposing actions of QUIN (agonist) and KYNA (antagonist) on the NMDA receptor are central to the pathway's role in excitotoxicity.[9]

-

Aryl Hydrocarbon Receptor (AhR) Signaling: L-Kynurenine and KYNA are endogenous ligands for the AhR, a transcription factor involved in regulating immune responses and inflammation.[5][16] Activation of AhR by kynurenines can modulate cytokine production and T-cell differentiation.

-

G-protein-coupled receptor 35 (GPR35) Signaling: KYNA is also an agonist for GPR35, an orphan receptor implicated in anti-inflammatory and analgesic effects.[7][16]

Quantitative Data on Kynurenine Pathway Metabolites in Neuroinflammation

The following tables summarize quantitative data from various studies investigating the kynurenine pathway in the context of neuroinflammation.

| Metabolite | Condition/Model | Tissue/Fluid | Change | Reference |

| Kynurenine/Tryptophan Ratio (K/T Ratio) | CNS Diseases | Periphery | Increased | [5] |

| Quinolinic Acid (QUIN) | Interferon-α immunotherapy patients | Cerebrospinal Fluid (CSF) | Increased and correlated with depression scores | [11] |

| 3-Hydroxykynurenine (3-HK) | Lipopolysaccharide (LPS) challenged mice | Brain | Increased | [11] |

| Kynurenic Acid (KYNA) | Alzheimer's & Parkinson's Diseases | - | Lower levels observed | [16] |

| Kynurenic Acid (KYNA) | Schizophrenia | - | Higher levels observed | [16] |

Table 1: Changes in Kynurenine Pathway Metabolite Levels in Neuroinflammatory and Neurological Conditions.

| Analyte | Detection Limit | Reference |

| Tryptophan (TRP) | 65 pmol | [21] |

| L-Kynurenine (KYN) | 200 fmol | [21] |

| Kynurenic Acid (KYNA) | 10 fmol | [21] |

| 3-Hydroxykynurenine (3-HK) | 10 fmol | [21] |

| This compound (D-KYN) | 300 fmol | [22] |

Table 2: Detection Limits for Key Kynurenine Pathway Metabolites using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound and the kynurenine pathway in neuroinflammation.

Determination of this compound in Biological Tissues

This protocol is based on the enzymatic conversion of D-KYN to KYNA followed by HPLC with fluorimetric detection.[22][23]

Materials:

-

Purified D-amino acid oxidase (D-AAO)

-

100 mM Borate buffer, pH 9.0

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

-

Tissue homogenizer

-

Centrifuge

Procedure:

-

Sample Preparation: Homogenize brain, liver, or plasma samples in an appropriate buffer. Centrifuge to remove cellular debris.

-

Enzymatic Reaction: Incubate the sample supernatant with purified D-AAO in 100 mM borate buffer (pH 9.0) at 37°C. This converts D-KYN to KYNA.

-

HPLC Analysis: Inject the reaction mixture into the HPLC system. Separate the metabolites using a suitable C18 column and a mobile phase gradient.

-

Detection: Detect the newly produced KYNA using a fluorescence detector (excitation/emission wavelengths specific for KYNA).

-

Quantification: Quantify the amount of D-KYN based on the amount of KYNA produced, using a standard curve of known D-KYN concentrations.

In Vitro Microglia Activation Assay

This protocol assesses the effect of kynurenine pathway metabolites on microglial activation.[20][24]

Materials:

-

Primary microglia or BV-2 microglial cell line

-

Lipopolysaccharide (LPS)

-

Kynurenic acid (KYNA) or other test compounds

-

Griess Reagent for nitrite measurement

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-1β)

-

Fluorescent microbeads for phagocytosis assay

Procedure:

-

Cell Culture: Culture primary microglia or BV-2 cells in appropriate media.

-

Treatment: Treat the cells with LPS to induce an inflammatory response. Co-treat with KYNA or other compounds of interest at various concentrations.

-

Nitrite Measurement: After 24 hours, collect the cell culture supernatant. Measure the accumulation of nitrite, an indicator of nitric oxide production, using the Griess reagent.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the supernatant using specific ELISA kits.

-

Phagocytosis Assay: Incubate the treated microglia with fluorescent microbeads. Quantify the phagocytic activity by measuring the fluorescence intensity using a plate reader or flow cytometry.

Animal Model of Neuroinflammation

This protocol describes the use of a lipopolysaccharide (LPS)-induced model of systemic inflammation to study the kynurenine pathway in the brain.[11]

Materials:

-

Mice (e.g., C57BL/6)

-

Lipopolysaccharide (LPS) from E. coli

-

Saline solution

-

Anesthesia

-

Tissue collection and processing reagents

Procedure:

-

Induction of Inflammation: Administer a single intraperitoneal (i.p.) injection of LPS to the mice. Use saline-injected mice as controls.

-

Behavioral Testing: At various time points post-injection, perform behavioral tests to assess depressive-like or anxiety-like behaviors (e.g., forced swim test, open field test).

-

Tissue Collection: At the end of the experiment, anesthetize the mice and perfuse with saline. Collect brain tissue (e.g., hippocampus, prefrontal cortex) and blood samples.

-

Metabolite Analysis: Analyze the levels of kynurenine pathway metabolites in the brain tissue and plasma using HPLC or LC-MS/MS.

-

Gene Expression Analysis: Analyze the expression of key kynurenine pathway enzymes (e.g., IDO, KMO, KATs) and inflammatory markers in the brain tissue using qPCR or Western blotting.

Visualizations

Signaling Pathways and Cellular Interactions

Caption: The Kynurenine Pathway in Neuroinflammation.

Experimental Workflow for this compound Analysis

Caption: Workflow for this compound Quantification.

Conclusion

This compound, through its metabolic conversion within the kynurenine pathway, is a significant modulator of neuroinflammatory processes. The balance between the neurotoxic and neuroprotective branches of this pathway, orchestrated by microglia and astrocytes respectively, is a critical factor in the progression of many CNS disorders. A thorough understanding of the cellular and molecular mechanisms, coupled with robust experimental methodologies, is essential for the development of novel therapeutic strategies targeting the kynurenine pathway to ameliorate neuroinflammation and its devastating consequences. This guide provides a foundational resource for researchers and drug development professionals to advance our understanding and therapeutic targeting of this compound and the kynurenine pathway in the context of neuroinflammation.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Tryptophan Dysmetabolism and Quinolinic Acid in Depressive and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders [frontiersin.org]

- 4. Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Natural Molecules and Neuroprotection: Kynurenic Acid, Pantethine and α-Lipoic Acid [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Kynurenine pathway metabolism and neuroinflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of the Kynurenine Pathway and Production of Inflammatory Cytokines by Astrocytes and Microglia Infected With Neospora caninum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurotoxic kynurenine metabolism is increased in the dorsal hippocampus and drives distinct depressive behaviors during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders [mdpi.com]

- 13. The Kynurenine Pathway and Neurologic Disease | Semantic Scholar [semanticscholar.org]

- 14. The Involvement of Neuroinflammation and Kynurenine Pathway in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Memory Enhancement with Kynurenic Acid and Its Mechanisms in Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The Kynurenine Pathway and Bipolar Disorder: Intersection of the Monoaminergic and Glutamatergic Systems and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]